molecular formula C15H13NO5S3 B2449209 methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034593-29-6

methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2449209
CAS No.: 2034593-29-6
M. Wt: 383.45
InChI Key: MQGUCJAMZAOYEA-UHFFFAOYSA-N
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Description

Methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H13NO5S3 and its molecular weight is 383.45. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S3/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-11(21-10)12-3-2-7-22-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUCJAMZAOYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Biochemical Pathways

Given the wide range of therapeutic properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

For instance, its solubility in most organic solvents but insolubility in water could affect its absorption and distribution in the body.

Result of Action

Given the wide range of therapeutic properties exhibited by thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level.

Biological Activity

Methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O4S2, with a molecular weight of approximately 366.41 g/mol. The compound features a thiophene core, a furan moiety, and a sulfamoyl group, which contribute to its unique electronic properties and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate enzyme activity involved in cancer progression further supports its potential therapeutic applications in oncology.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, such as enzymes or receptors, leading to alterations in signaling pathways that regulate cell growth and survival.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene and furan rings followed by their functionalization with the sulfamoyl group. Optimizing reaction conditions is crucial for maximizing yield and purity during the synthesis process.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity Evaluation : In vitro tests on various cancer cell lines (e.g., MCF7 and HeLa) demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Methyl 3-(N-sulfamoyl)thiopheneThiophene core, sulfamoyl groupAntimicrobial, anticancer
N-(5-furan)-sulfamoyl derivativeFuran moietyAntimicrobial
Thiophenes with methanesulfonamideThiophene ringAnticancer

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate?

The synthesis typically involves coupling thiophene/furan precursors with sulfamoyl and carboxylate groups. For example:

  • Reagent Selection : Use acetonitrile as a solvent for reflux reactions (1–2 hours) to promote amide bond formation between thiophenecarbonyl chloride and amine derivatives .
  • Purification : Employ methanol recrystallization or reverse-phase HPLC to isolate the product, ensuring >95% purity .
  • Yield Optimization : Adjust stoichiometric ratios (equimolar or slight excess of acyl chlorides) and monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns, sulfamoyl group integration, and aromatic proton environments (e.g., thiophene/furan rings at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns, especially for sulfonamide linkages .
  • Infrared Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S=O at ~1350 cm1^{-1}) .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and methanol/water mixtures for recrystallization .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients or preparative HPLC for impurities with similar polarity .

Advanced Research Questions

Q. What crystallographic strategies resolve the compound’s 3D structure and intermolecular interactions?

  • Data Collection : Employ single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters .
  • Refinement : Use SHELXL for small-molecule refinement, incorporating hydrogen bonding (C–H⋯O/S) and π-π stacking interactions observed in similar thiophene derivatives .
  • Hydrogen Bond Analysis : Identify non-classical interactions (e.g., S⋯H–C) using Mercury software to map crystal packing .

Q. How do structural modifications influence biological or catalytic activity?

  • Substitution Effects : Replace the methyl ester with ethyl or benzyl groups to study steric/electronic impacts on enzyme inhibition (e.g., COX-2 or kinase targets) .
  • SAR Studies : Compare activity of sulfamoyl vs. carboxamide derivatives in antibacterial assays, noting logP changes via HPLC-derived hydrophobicity indices .

Q. What catalytic systems enable functionalization of the thiophene-furan scaffold?

  • Ru-Catalyzed Alkylation : Use ruthenium complexes (e.g., [Ru(p-cymene)Cl2_2]2_2) with acrylic acid derivatives for C–H activation at the thiophene C3 position .
  • Optimization : Screen ligands (e.g., phosphines) and solvents (toluene, DCE) to improve regioselectivity and yield (>80%) .

Q. How can environmental fate and degradation pathways be evaluated?

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic products (e.g., free carboxylic acid) .
  • Photolysis : Expose to UV light (254 nm) in aqueous/organic media to assess stability and byproduct formation .

Q. How to address contradictions in synthetic yields or spectroscopic data?

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous acetonitrile purity, inert atmosphere) to minimize side reactions .
  • Data Cross-Validation : Compare NMR assignments with computational predictions (DFT) or crystallographic data to resolve ambiguities in substituent orientation .

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